Fosbretabulin tromethamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fosbretabulin Tromethamine is the tromethamine salt form of prodrug fosbretabulin, a water-soluble phosphate derivative of a stilbenoid phenol derived from the African bush willow (Combretum caffrum) with antineoplastic activities. Upon administration, fosbretabulin is dephosphorylated to its active metabolite, combretastatin A4, which targets and binds to tubulin dimers and prevents microtubule polymerization, thereby resulting in mitotic arrest and apoptosis in endothelial cells. As apoptotic endothelial cells detach from their substrata, tumor blood vessels collapse; the acute disruption of tumor blood flow may result in tumor necrosis.
Aplicaciones Científicas De Investigación
Vascular Disrupting Agent in Cancer Treatment
Fosbretabulin tromethamine is primarily recognized for its role as a vascular disrupting agent in cancer treatment. This type of drug damages the blood vessels of cancer tumors, leading to central necrosis. It has demonstrated activity against anaplastic thyroid cancer in both orthotopic xenograft models and Phase I/II trials, often used in combination with carboplatin and paclitaxel therapy (Granata, Locati, & Licitra, 2014).
Mechanism of Action
The active metabolite of fosbretabulin, combretastatin A4, targets and binds to tubulin dimers, inhibiting microtubule polymerization. This leads to mitotic arrest and apoptosis in endothelial cells. The result is a collapse of tumor blood vessels and potential tumor necrosis (Fosbretabulin Tromethamine, 2020).
Application in Ovarian Cancer
A randomized Phase II study focused on the use of fosbretabulin with bevacizumab in recurrent ovarian, tubal, or peritoneal carcinoma. Fosbretabulin's ability to selectively target tumor vasculature, combined with antiangiogenesis agents like bevacizumab, showed potential in preventing revascularization during and after treatment with vascular disrupting agents (Monk et al., 2016).
Use in Non-Small-Cell Lung Cancer
Fosbretabulin has been evaluated in a study for its safety when combined with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer. The combination appeared to be a tolerable regimen with an acceptable toxicity profile (Garon et al., 2016).
Effectiveness in Anaplastic Thyroid Carcinoma
A phase II trial focused on the efficacy and safety of fosbretabulin in patients with advanced anaplastic thyroid carcinoma. The study aimed to determine if fosbretabulin could alter the natural history of the disease by extending median survival. While there were no objective responses with single-agent fosbretabulin, it was well tolerated, and some patients survived more than 6 months (Mooney et al., 2009).
Propiedades
Número CAS |
404886-32-4 |
---|---|
Nombre del producto |
Fosbretabulin tromethamine |
Fórmula molecular |
C22H32NO11P |
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H21O8P.C4H11NO3/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;5-4(1-6,2-7)3-8/h5-11H,1-4H3,(H2,19,20,21);6-8H,1-3,5H2/b6-5-; |
Clave InChI |
FIDMEHCRMLKKPZ-YSMBQZINSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |
SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.C(C(CO)(CO)N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.